Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Description
Carbamate Group as Bioisostere in Medicinal Chemistry
The carbamate functional group (-OCONH-) serves as a critical bioisostere in drug design, offering enhanced metabolic stability and hydrogen-bonding capabilities compared to amides or esters. In carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, the tert-butyl carbamate group replaces traditional amide bonds, mimicking their spatial and electronic properties while resisting enzymatic hydrolysis. This substitution is particularly valuable in protease inhibitors, where the carbamate’s ability to form hydrogen bonds with backbone carbonyl groups (e.g., Gly27 in HIV-1 protease) enhances binding affinity without susceptibility to proteolytic cleavage.
The carbamate’s dual hydrogen-bonding capacity—donating via the NH group and accepting through the carbonyl oxygen—enables interactions with both polar and hydrophobic regions of target enzymes. For instance, in HIV-1 protease inhibitors, the carbamate carbonyl participates in a tetra-coordinated hydrogen-bonding network involving structural water molecules and flap residues, stabilizing the enzyme-inhibitor complex. Additionally, the tert-butyl group enhances lipophilicity, improving membrane permeability and oral bioavailability.
Table 1: Key Properties of the Carbamate Bioisostere
| Property | Carbamate Group | Traditional Amide |
|---|---|---|
| Hydrolytic Stability | High | Moderate to Low |
| Hydrogen-Bonding Capacity | Donor (NH) + Acceptor (CO) | Donor (NH) + Acceptor (CO) |
| Metabolic Resistance | Resistant to proteases | Susceptible to proteases |
| Lipophilicity | Tunable via alkyl substitutions | Dependent on side chains |
Conformational Analysis of trans-4-Substituted Cyclohexyl Moieties
The trans-4-cyanomethylcyclohexyl moiety imposes distinct conformational constraints due to its equatorial substitution pattern. In the trans configuration, the cyanomethyl group occupies an equatorial position, minimizing 1,3-diaxial strain and stabilizing the chair conformation of the cyclohexane ring. This spatial arrangement ensures that the carbamate group at the cyclohexylmethyl position remains oriented axially, optimizing interactions with target binding pockets.
Nuclear magnetic resonance (NMR) studies of similar trans-4-substituted cyclohexyl carbamates reveal a preference for the syn rotamer, where the carbamate NH aligns with the carbonyl oxygen to form intramolecular hydrogen bonds. This conformational preference is critical for maintaining the rigidity required for target engagement. For example, in HIV-1 protease inhibitors, the syn rotamer stabilizes the inhibitor’s binding mode by aligning the carbamate group with key residues in the enzyme’s active site.
Table 2: Conformational Preferences of trans-4-Substituted Cyclohexyl Carbamates
| Substituent Position | Predominant Conformation | Energy Difference (kcal/mol) |
|---|---|---|
| trans-4-Cyanomethyl | Chair (equatorial) | 0.0 (reference) |
| cis-4-Cyanomethyl | Chair (axial) | +2.1 |
| trans-4-Hydroxymethyl | Boat | +3.4 |
Electronic Effects of Cyanomethyl Substituents on Carbamate Stability
The cyanomethyl group at the trans-4 position exerts significant electronic effects on the carbamate’s stability and reactivity. As a strong electron-withdrawing group (EWG), the nitrile (-C≡N) withdraws electron density via inductive effects, polarizing the adjacent methylene (-CH2-) group and increasing the electrophilicity of the carbamate carbonyl. This polarization enhances the carbamate’s susceptibility to nucleophilic attack, which can be mitigated by the steric bulk of the tert-butyl group.
Density functional theory (DFT) calculations on analogous compounds demonstrate that the cyanomethyl group reduces the electron density at the carbamate oxygen by approximately 15%, as measured by natural bond orbital (NBO) analysis. This electronic modulation stabilizes the carbamate against hydrolysis under physiological conditions, as the decreased nucleophilicity of the carbonyl oxygen impedes water-mediated cleavage. However, the nitrile group’s inherent hydrophilicity improves aqueous solubility, balancing the tert-butyl group’s lipophilicity.
Table 3: Electronic Parameters of Cyanomethyl-Substituted Carbamates
| Parameter | Value (trans-4-Cyanomethyl) | Value (unsubstituted) |
|---|---|---|
| Carbamate CO Bond Order | 1.23 | 1.18 |
| NBO Charge at O | -0.45 | -0.38 |
| Hydrolysis Half-life (pH 7.4) | 48 h | 12 h |
Properties
IUPAC Name |
tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWFOACIVWBZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester typically involves the esterification of trans-4-(cyanomethyl)cyclohexanol with tert-butyl carbamate . The reaction is carried out in an appropriate solvent under controlled temperature and reaction time to ensure the desired product is obtained . The reaction mixture is then filtered, and the solvent is evaporated to yield the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems . The compound may act by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The presence of polar groups (e.g., nitrile, sulfonate) enhances water solubility compared to purely hydrophobic analogs. For example, the sulfonate in increases polarity, whereas the tert-butyl group in all compounds contributes to lipid solubility .
- Stability : The BOC group is acid-labile, requiring careful handling in acidic environments. The nitrile group in the target compound is generally stable under basic conditions but susceptible to hydrolysis under prolonged exposure to strong acids or bases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, and how can its structural purity be verified?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving tert-butyl carbamate protection and trans-cyclohexyl intermediate formation. For example, analogous syntheses use sodium borohydride in alcohol/halogenated solvent mixtures at low temperatures (-15°C to 0°C) to achieve high chiral purity (>99%) . Post-synthesis, structural verification employs:
- NMR spectroscopy to confirm trans-configuration and cyanomethyl substitution.
- High-Performance Liquid Chromatography (HPLC) with chiral columns to assess enantiomeric excess.
- Mass spectrometry (MS) to validate molecular weight (C₁₃H₂₃NO₃, MW 241.33) .
Q. How does the trans-cyclohexyl configuration influence the compound’s physicochemical properties?
- Methodological Answer : The trans-configuration reduces steric hindrance, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Computational modeling (e.g., using Gaussian software) predicts:
- Topological Polar Surface Area (TPSA) : ~55.4 Ų, indicating moderate permeability .
- LogP : ~1.2 (XlogP3-AA), suggesting balanced lipophilicity for cellular uptake .
- Experimental validation includes partition coefficient assays (octanol/water) and differential scanning calorimetry (DSC) to measure melting points.
Advanced Research Questions
Q. What strategies optimize stereoselective synthesis of this compound to minimize diastereomer formation?
- Methodological Answer : Key strategies include:
- Chiral Auxiliaries : Use of tert-butyl carbamate groups to stabilize intermediates and enforce trans-selectivity during cyclohexyl ring formation .
- Asymmetric Reduction : Sodium borohydride in ethanol/chlorinated solvents at controlled temperatures (-15°C) achieves >78% yield and >99% enantiomeric purity, as demonstrated in analogous nitroketone reductions .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylations) can separate undesired stereoisomers .
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar solvents (e.g., THF vs. DCM) alter reaction kinetics. Systematic solvent screens (e.g., using Design of Experiments, DoE) identify optimal conditions.
- Catalyst Loading : Trace metal impurities (e.g., from sodium borohydride) may inhibit pathways. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects contaminants.
- Temperature Gradients : Microreactor systems ensure uniform cooling (-15°C ± 0.5°C) to prevent side reactions .
Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability and receptor-binding affinity?
- Methodological Answer : As a precursor to Cariprazine (a dopamine D3/D2 receptor agonist), assays include:
- Cytochrome P450 Inhibition : Liver microsome incubations (human/rat) with LC-MS/MS to quantify metabolite formation .
- Surface Plasmon Resonance (SPR) : Immobilized D3 receptors on sensor chips measure binding kinetics (ka/kd).
- Radioligand Displacement : Competitive binding assays using [³H]spiperidone to determine IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
